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Introduction
Ivosidenib (AG-120) is an oral, first-in-class, potent, and selective small-molecule inhibitor of

the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2] Mutations in the IDH1 gene,

particularly at the R132 residue, lead to the neomorphic production of the oncometabolite D-2-

hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG).[1][3] Elevated levels of 2-HG disrupt

cellular metabolism and epigenetic regulation, contributing to oncogenesis in various

malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][4]

[5] Ivosidenib selectively binds to and inhibits the mIDH1 enzyme, leading to a significant

reduction in 2-HG levels, thereby restoring normal cellular differentiation.[1][4] This document

provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics

(PD) of ivosidenib.

Pharmacokinetics
Ivosidenib exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption

and slow elimination.[2][6] Its PK properties have been evaluated in preclinical animal models

and in clinical trials across various patient populations.[6][7]

Absorption
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Following oral administration, ivosidenib is rapidly absorbed.[2][6] In patients with advanced

solid tumors, the time to maximum plasma concentration (Tmax) was observed to be between

2.07 and 2.63 hours after single and multiple doses.[8][9] While the presence of food does not

significantly affect its absorption, administration with a high-fat meal can increase the maximum

concentration (Cmax) and area under the curve (AUC) and should be avoided.[10]

Distribution
Ivosidenib is highly bound to plasma proteins.[7] It has a low brain-to-plasma exposure ratio of

2.3%, indicating limited penetration of the blood-brain barrier.[7][11] The mean blood-to-plasma

total radioactivity concentration ratio was 0.565, suggesting minimal partitioning into red blood

cells.[11]

Metabolism
The primary route of metabolism for ivosidenib is hepatic, mainly through the cytochrome P450

3A4 (CYP3A4) enzyme system, with minor contributions from N-dealkylation and hydrolytic

pathways.[10][12] Ivosidenib itself is an inducer of CYP3A4 and may also induce CYP2C9.[13]

[14] This can lead to decreased concentrations of co-administered drugs that are sensitive

substrates of these enzymes.[14] Conversely, strong or moderate CYP3A4 inhibitors can

increase ivosidenib plasma concentrations, potentially raising the risk of QTc interval

prolongation.[2][14]

Excretion
Ivosidenib is eliminated predominantly through feces.[10] In a study with radiolabeled

ivosidenib, approximately 77% of the dose was recovered in feces (67% as unchanged drug)

and 17% in urine (10% as unchanged drug).[12] The terminal elimination half-life is long,

ranging from 40 to 138 hours in different patient populations.[2][6]

Table 1: Summary of Ivosidenib Pharmacokinetic Parameters
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Parameter Value Patient Population Reference

Tmax (Median) 2.07 - 2.63 hours
Advanced Solid

Tumors
[8][9]

Half-life (t½) 40 - 138 hours

Advanced Solid

Tumors &

Hematologic

Malignancies

[2][6]

Protein Binding High Preclinical [7]

Primary Metabolism Hepatic (CYP3A4) Human [10]

Primary Excretion Fecal Human [12]

Steady State Reached by Day 15
Advanced Solid

Tumors
[6][15]

Accumulation Ratio

(AUC at 500 mg QD)
1.5 - 1.7-fold

Advanced Solid

Tumors
[6][15]

Pharmacodynamics
The pharmacodynamic effect of ivosidenib is primarily characterized by the inhibition of 2-HG

production by the mIDH1 enzyme.[1][6] This oncometabolite serves as a key biomarker for

assessing the biological activity of the drug.[16][17]

2-HG Inhibition
Treatment with ivosidenib leads to a robust and persistent reduction in plasma 2-HG levels in

patients with mIDH1-mutated cancers.[2][6] In patients with cholangiocarcinoma and

chondrosarcoma, plasma 2-HG was reduced by up to 98%, reaching levels comparable to

those in healthy individuals.[6][15] This maximal inhibition was observed at the recommended

dose of 500 mg once daily, with no additional suppression at higher doses.[10][18] The

reduction in 2-HG is dose- and exposure-dependent.[7]

Clinical Efficacy
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The inhibition of 2-HG by ivosidenib is associated with the induction of myeloid differentiation,

leading to a reduction in blast counts and an increase in mature myeloid cells in AML patients.

[4][10] In a phase 1 study of patients with relapsed/refractory AML, ivosidenib monotherapy

resulted in an overall response rate of 41.6%.[19]

Table 2: Pharmacodynamic Effects of Ivosidenib

Parameter Observation Patient Population Reference

Plasma 2-HG

Reduction
Up to 98%

Cholangiocarcinoma

& Chondrosarcoma
[6][15]

Time to 2-HG

Suppression

Significant reduction

by Cycle 2, Day 1
Cholangiocarcinoma [20]

Dose for Maximal 2-

HG Inhibition
500 mg once daily

Relapsed/Refractory

AML
[10]

Clinical Response

(CR + CRh)
30.4%

Relapsed/Refractory

AML
[19]

Median Duration of

Response (CR)
10.1 months

Relapsed/Refractory

AML
[19]

Experimental Protocols
Quantification of Ivosidenib in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for

the quantitative analysis of ivosidenib in human plasma.[6][21]

Sample Preparation: Protein precipitation of plasma samples is performed, typically with

acetonitrile.[22]

Internal Standard: A stable isotope-labeled compound, such as ivosidenib-d4, is used as the

internal standard.[21]

Chromatography: Separation is achieved using a C18 column with a gradient elution of

acetonitrile and water containing 0.1% formic acid.[22]
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Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer in

positive ion mode using electrospray ionization. The multiple reaction monitoring (MRM)

transitions for ivosidenib are typically m/z 583.95 → 214.53 for quantification and m/z 583.95

→ 186.6 for qualitative confirmation.[22]

Calibration Range: The method is validated over a linear range, for example, 2–2,000 ng/mL.

[22]

Measurement of 2-Hydroxyglutarate (2-HG)
Plasma and tumor 2-HG concentrations are measured using a qualified LC-MS/MS method.[6]

Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g.,

EDTA). Tumor biopsies are also collected.[6]

Metabolite Extraction: Proteins are precipitated, and metabolites are extracted from the

sample, often using a cold solvent mixture (e.g., methanol/acetonitrile/water).[23]

Chromatographic Separation: The extracted metabolites are separated using a liquid

chromatography system.[23]

Mass Spectrometric Detection: The separated metabolites are ionized and detected by a

tandem mass spectrometer for sensitive and specific quantification of 2-HG.[6][23]

Lower Limit of Quantification (LLOQ): The LLOQ for plasma 2-HG is typically around 30.0

ng/mL, and for tumor tissue, it is around 7.5 µg/g.[6]

Visualizations
Signaling Pathway of Ivosidenib's Mechanism of Action
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Caption: Mechanism of action of Ivosidenib in inhibiting mutant IDH1.

Experimental Workflow for PK/PD Analysis
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Caption: Workflow for pharmacokinetic and pharmacodynamic analysis of Ivosidenib.

Conclusion
Ivosidenib demonstrates a well-characterized pharmacokinetic and pharmacodynamic profile.

Its rapid absorption, long half-life, and predictable metabolism support a once-daily dosing

regimen. The potent and sustained inhibition of the oncometabolite 2-HG serves as a reliable

biomarker of its biological activity and correlates with clinical efficacy in patients with mIDH1-

mutated cancers. The established bioanalytical methods for quantifying ivosidenib and 2-HG

are crucial for ongoing clinical development and therapeutic drug monitoring. This
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comprehensive understanding of ivosidenib's properties is essential for optimizing its use in

clinical practice and for the development of future targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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